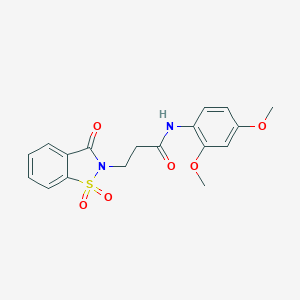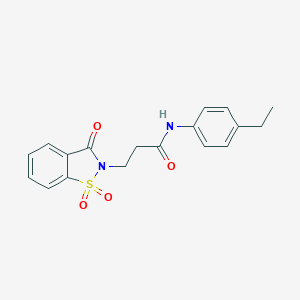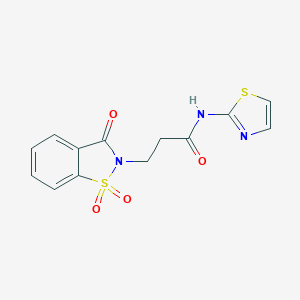
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(1,3-thiazol-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(1,3-thiazol-2-yl)propanamide is a complex organic compound, often utilized in various fields of scientific research. Its intricate structure includes a benzisothiazole core with additional thiazole and propanamide functionalities, making it a versatile molecule with significant biological and chemical relevance.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(1,3-thiazol-2-yl)propanamide generally involves multi-step organic synthesis protocols. The process typically starts with the formation of the benzisothiazole ring structure, followed by the introduction of the dioxido and oxo functionalities. Thiazole groups are subsequently incorporated under controlled conditions, involving specific catalysts and solvents to ensure the correct formation of the desired product. Industrial methods often employ high-yield strategies to facilitate mass production, optimizing reaction temperatures, pressures, and reagent concentrations.
化学反应分析
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: : Introduction of oxygen or removal of hydrogen, commonly using agents like potassium permanganate.
Reduction: : Removal of oxygen or addition of hydrogen, often facilitated by reagents such as lithium aluminum hydride.
Substitution: : Replacement of functional groups, typically involving halogens or other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Dichloromethane, ethanol, and dimethyl sulfoxide.
Conditions: : Temperature ranges from -10°C to 100°C, pH control between 3-9 depending on the desired reaction.
Major Products
Reactions involving 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(1,3-thiazol-2-yl)propanamide often lead to derivatives with modifications on the benzisothiazole and thiazole rings, forming new compounds with potential for further application in various fields.
科学研究应用
The compound has extensive applications in scientific research:
Chemistry: : Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: : Studied for its potential interactions with enzymes and proteins, influencing biological pathways.
Medicine: : Investigated for potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: : Employed in the development of new materials with specific electronic or mechanical properties.
作用机制
Molecular Targets and Pathways
The compound exerts its effects primarily through interaction with specific molecular targets, including enzymes and receptor proteins. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact mechanism involves binding to active sites, inhibiting or activating specific enzymes, and altering signal transduction processes.
相似化合物的比较
Uniqueness and Similar Compounds
Compared to other benzisothiazole and thiazole derivatives, 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(1,3-thiazol-2-yl)propanamide exhibits unique structural features that enhance its reactivity and interaction with biological targets. Similar compounds include:
Benzisothiazole Derivatives: : Known for their applications in dyes, pharmaceuticals, and organic synthesis.
Thiazole Derivatives: : Recognized for their roles in antibiotics and as building blocks in organic chemistry.
The distinct combination of benzisothiazole and thiazole rings, along with additional functional groups, provides this compound with a unique profile suitable for a wide range of scientific and industrial applications.
属性
IUPAC Name |
N-(1,3-thiazol-2-yl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S2/c17-11(15-13-14-6-8-21-13)5-7-16-12(18)9-3-1-2-4-10(9)22(16,19)20/h1-4,6,8H,5,7H2,(H,14,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHYRVLXPCHNMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
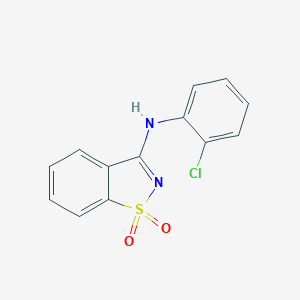
![4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid](/img/structure/B509058.png)
![3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-4(3H)-quinazolinone](/img/structure/B509066.png)
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-thienylmethyl)amino]phenol](/img/structure/B509068.png)
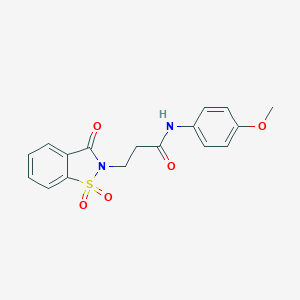
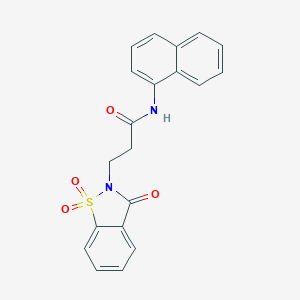
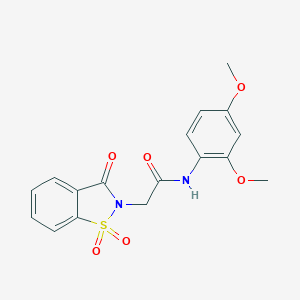

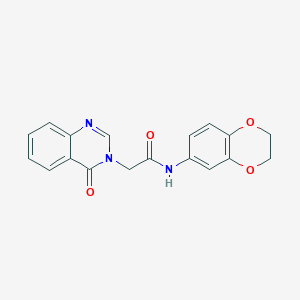

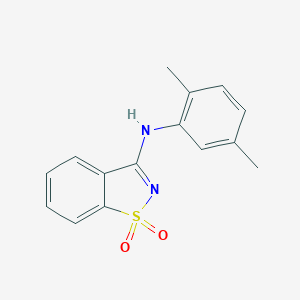
![ethyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate](/img/structure/B509103.png)
